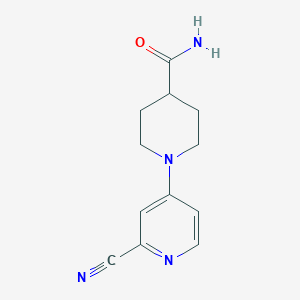
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chemicals known as cannabinoids, which are known to interact with the endocannabinoid system in the body. The endocannabinoid system is responsible for regulating various physiological processes such as pain, mood, appetite, and sleep. CP-55940 has been shown to have a high affinity for both CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body.
Mechanism of Action
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide exerts its effects by binding to CB1 and CB2 receptors in the body. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the peripheral tissues. 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has been shown to have a high affinity for both of these receptors, which allows it to modulate various physiological processes.
Biochemical and Physiological Effects
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects by modulating pain pathways in the body. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has also been shown to have anti-convulsant effects by modulating the activity of ion channels in the brain.
Advantages and Limitations for Lab Experiments
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has several advantages as a research tool. It has a high affinity for CB1 and CB2 receptors, which allows it to be used as a selective agonist for these receptors. It also has a well-defined mechanism of action, which allows researchers to study its effects on various physiological processes. However, 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide also has several limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in the body. It also has potential side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide. One potential area of research is the development of more selective agonists for CB1 and CB2 receptors. Another potential area of research is the use of 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide as a potential treatment for various neurological disorders such as epilepsy and Parkinson's disease. Additionally, 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide may have potential as an anti-cancer agent, and further research in this area is warranted. Overall, 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine.
Synthesis Methods
The synthesis of 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide involves several steps, starting with the reaction of 4-cyanopyridine with piperidine to form 1-(4-piperidinyl)pyridine-4-carbonitrile. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the corresponding benzoyl derivative. The final step involves the reaction of the benzoyl derivative with ammonia to form 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide.
Scientific Research Applications
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has also been shown to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(2-cyanopyridin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-8-10-7-11(1-4-15-10)16-5-2-9(3-6-16)12(14)17/h1,4,7,9H,2-3,5-6H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTXZTOVQWMZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7555365.png)
![2-[1-[(3-Fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555367.png)
![N-[(2-bromophenyl)methyl]-2-[4-(hydroxymethyl)triazol-1-yl]-N-methylacetamide](/img/structure/B7555372.png)
![2-[1-(Quinolin-6-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7555376.png)
![N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide](/img/structure/B7555383.png)
![N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide](/img/structure/B7555392.png)
![1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)

![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)
![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)
![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)